Summary: Nucleic acids, including DNA and RNA, have emerged as powerful biomaterials, revolutionizing the field of biomedicine.
Methods: Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications.
Results: This has led to significant advancements in various biomedical applications.
Summary: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core.
Methods: Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles.
Summary: Microorganisms encounter acid stress during multiple bioprocesses. The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair.
Methods: The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids.
(S)-4-Amino-3-hydroxybutanoic acid, also known as (S)-4-amino-3-hydroxybutyric acid, is a naturally occurring amino acid that serves as an important neurotransmitter in the central nervous system. It has the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. This compound is classified as a gamma-amino acid and is structurally related to butyric acid, with a hydroxyl group at the third carbon position and an amino group at the fourth carbon position. Its stereochemistry is defined by the presence of an (S) configuration, which is crucial for its biological activity .
The compound's reactivity is influenced by its functional groups, particularly the amino and hydroxyl groups, allowing it to engage in hydrogen bonding and other interactions that are significant in biological systems .
(S)-4-Amino-3-hydroxybutanoic acid exhibits notable biological activities, particularly as a neurotransmitter. It acts as a full agonist at human recombinant GABAC receptors, which are involved in inhibitory neurotransmission within the central nervous system. This action may contribute to its potential therapeutic effects in neurological disorders . Additionally, studies suggest that it may have neuroprotective properties and could play a role in modulating synaptic plasticity .
Several synthetic routes have been developed for (S)-4-Amino-3-hydroxybutanoic acid:
(S)-4-Amino-3-hydroxybutanoic acid has several applications:
Research has demonstrated that (S)-4-Amino-3-hydroxybutanoic acid interacts specifically with GABAC receptors. Studies indicate that both (S) and (R) enantiomers of this compound exhibit full agonist activity at these receptors, suggesting their potential utility in modulating GABAergic signaling. The differential effects of enantiomers highlight the importance of stereochemistry in pharmacological activity .
Several compounds share structural similarities with (S)-4-Amino-3-hydroxybutanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Structural Similarity |
|---|---|---|
| (R)-4-Amino-3-hydroxybutanoic acid | 7013-07-2 | Enantiomer |
| (2S,3R)-rel-2-Amino-3-hydroxybutanoic acid | 80-68-2 | Structural isomer |
| (2R,3S)-2-Amino-3-hydroxybutanoic acid | 632-20-2 | Structural isomer |
| 2-Amino-3-hydroxybutanoic acid | 7004-04-8 | Structural variant |
| rel-(2S,3R)-2-Amino-3-hydroxybutanoic acid hemihydrate | 6028-28-0 | Hydrated form |
The uniqueness of (S)-4-Amino-3-hydroxybutanoic acid lies in its specific stereochemistry and its potent interaction with GABAC receptors compared to other similar compounds which may not exhibit the same level of activity or specificity .
Nuclear Magnetic Resonance spectroscopy represents one of the most definitive analytical techniques for structural characterization and stereochemical determination of (S)-4-Amino-3-hydroxybutanoic acid. The compound exhibits characteristic spectral signatures that provide detailed information about its molecular architecture and electronic environment [1] [2].
Proton Nuclear Magnetic Resonance Characteristics
The proton Nuclear Magnetic Resonance spectrum of (S)-4-Amino-3-hydroxybutanoic acid displays distinctive resonance patterns that reflect the unique chemical environments of each hydrogen atom within the molecular framework [3] [4]. The methylene protons adjacent to the carboxylic acid functionality (C1-H2) typically resonate between 2.45 and 2.70 parts per million, appearing as a complex multiplet due to vicinal coupling with the hydroxyl-bearing carbon [3]. This chemical shift is characteristic of methylene protons that are deshielded by the electron-withdrawing carboxyl group [5] [6].
The methine proton on the hydroxyl-bearing carbon (C2-H) exhibits a distinctive resonance pattern between 4.15 and 4.30 parts per million [3]. This significant downfield shift reflects the deshielding effect of the adjacent hydroxyl group, which electronically influences the local magnetic environment [5] [7]. The multiplicity of this signal is typically complex due to coupling interactions with both adjacent methylene groups and the hydroxyl proton.
The methylene protons adjacent to the amino group (C3-H2) resonate in the range of 2.90 to 3.10 parts per million [3]. This chemical shift positioning is characteristic of methylene protons that are deshielded by the electron-withdrawing amino group. The nitrogen atom's electronegativity creates a local magnetic environment that shifts these protons downfield from typical alkyl methylene resonances [6] [7].
Carbon-13 Nuclear Magnetic Resonance Patterns
The Carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information with each carbon atom exhibiting characteristic chemical shift values [8] [9]. The carboxyl carbon (C1) resonates in the typical carbonyl region between 175 and 180 parts per million, which is characteristic of carboxylic acid functional groups [9] [10]. This chemical shift region is distinctive for carbonyl carbons and confirms the presence of the carboxylic acid functionality.
The methylene carbon adjacent to the carboxyl group (C2) appears between 35 and 40 parts per million [8] [11]. This chemical shift is typical for aliphatic carbons that are influenced by the deshielding effect of the adjacent carbonyl group. The hydroxyl-bearing carbon (C3) exhibits a characteristic downfield shift, resonating between 65 and 70 parts per million [9] [12]. This significant deshielding reflects the electronegativity of the directly bonded oxygen atom.
The methylene carbon bearing the amino group (C4) typically resonates between 40 and 45 parts per million [8] [11]. This chemical shift is characteristic of carbons directly bonded to nitrogen atoms, reflecting the deshielding effect of the electronegative nitrogen [9] [10].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Solvent |
|---|---|---|---|---|
| 1H | C1-H2 (CH2CO) | 2.45-2.70 | Multiplet | D2O/DMSO-d6 |
| 1H | C2-H (CHOH) | 4.15-4.30 | Multiplet | D2O/DMSO-d6 |
| 1H | C3-H2 (CH2N) | 2.90-3.10 | Multiplet | D2O/DMSO-d6 |
| 13C | C1 (COOH) | 175-180 | Singlet | D2O/DMSO-d6 |
| 13C | C2 (CH2CO) | 35-40 | Singlet | D2O/DMSO-d6 |
| 13C | C3 (CHOH) | 65-70 | Singlet | D2O/DMSO-d6 |
| 13C | C4 (CH2N) | 40-45 | Singlet | D2O/DMSO-d6 |
Solvent-Dependent Spectral Variations
The Nuclear Magnetic Resonance spectral characteristics of (S)-4-Amino-3-hydroxybutanoic acid demonstrate significant solvent dependency, particularly for exchangeable protons [4] [13]. In deuterated water solutions, the amino and hydroxyl protons undergo rapid exchange, resulting in broad or absent signals [14]. Conversely, in dimethyl sulfoxide-d6, these protons can be observed as broad singlets in the region between 2.5 and 5.0 parts per million for amino and hydroxyl protons, and between 11.0 and 12.0 parts per million for the carboxyl proton [5] [6].
Mass spectrometry provides crucial analytical information for (S)-4-Amino-3-hydroxybutanoic acid through characteristic fragmentation patterns that reveal structural details and enable identification and quantification [1] [15]. The compound exhibits distinctive fragmentation behavior under various ionization conditions, with electron ionization and electrospray ionization yielding complementary structural information.
Electron Ionization Fragmentation Mechanisms
Under electron ionization conditions, (S)-4-Amino-3-hydroxybutanoic acid demonstrates characteristic fragmentation patterns that reflect the stability of various molecular fragments [1] [15]. The molecular ion appears at mass-to-charge ratio 119, corresponding to the intact molecular structure, though this peak typically exhibits moderate intensity (approximately 42% relative intensity) due to the facile fragmentation of the molecule [16] [17].
The base peak in electron ionization spectra frequently occurs at mass-to-charge ratio 102, corresponding to the loss of ammonia from the molecular ion [1] [15]. This fragmentation pathway represents a thermodynamically favorable process due to the formation of a stabilized carbocation after ammonia elimination. The resulting fragment ion maintains the carboxylic acid functionality while eliminating the basic amino group [16] [18].
Another significant fragmentation pathway involves the loss of water, yielding a fragment ion at mass-to-charge ratio 101 with approximately 70% relative intensity [1]. This dehydration process typically occurs through elimination of the hydroxyl group, resulting in the formation of an unsaturated system that provides stabilization through conjugation with the carboxyl group [15] [17].
A combined fragmentation pathway involving the sequential loss of both ammonia and water produces a fragment ion at mass-to-charge ratio 84 [1]. This double elimination process, occurring with approximately 60% relative intensity, reflects the compound's propensity for multiple fragmentation under high-energy conditions [15] [16].
Electrospray Ionization Characteristics
Electrospray ionization mass spectrometry provides complementary fragmentation information under softer ionization conditions [1] [19]. The technique enables the observation of different fragmentation pathways that are not accessible under electron ionization conditions. A prominent fragment ion appears at mass-to-charge ratio 56, corresponding to the formation of a methyleneammonium ion ([CH2=NH2]+) through alpha cleavage at the carbon-nitrogen bond [16] [17].
This alpha cleavage mechanism represents a characteristic fragmentation pattern for primary amines, where the bond adjacent to the nitrogen atom undergoes facile cleavage [16] [17]. The resulting fragment ion exhibits high stability due to the resonance stabilization of the charged nitrogen center, making it a reliable diagnostic ion for structural identification.
Additional electrospray ionization fragments include ions at mass-to-charge ratios 43 and 42, corresponding to acylium ([C2H3O]+) and amine-containing ([C2H4N]+) fragments respectively [1] [15]. These fragmentation products provide complementary structural information that supports the identification of functional groups within the molecular framework.
| m/z | Relative Intensity (%) | Fragment Ion | Fragmentation Pathway | Ionization Mode |
|---|---|---|---|---|
| 119 | 42 | [M]+- | Molecular ion | EI |
| 102 | 100 | [M-NH3]+ | Loss of ammonia | EI |
| 101 | 70 | [M-H2O]+ | Loss of water | EI |
| 84 | 60 | [M-NH3-H2O]+ | Loss of ammonia and water | EI |
| 56 | 100 | [CH2=NH2]+ | Alpha cleavage at C-N bond | ESI+ |
| 43 | 36 | [C2H3O]+ | Acylium ion formation | ESI+ |
| 42 | 21 | [C2H4N]+ | Amine retention | ESI+ |
Mechanistic Considerations for Fragmentation Pathways
The fragmentation mechanisms observed for (S)-4-Amino-3-hydroxybutanoic acid follow established principles of organic mass spectrometry [15] [18]. The preferential loss of ammonia reflects the basicity of the amino group and the stability of the resulting carbocation. The hydroxyl group elimination through water loss represents a common fragmentation pathway for secondary alcohols, particularly when stabilizing groups are present in the molecular framework [17].
The alpha cleavage mechanism that produces the mass-to-charge ratio 56 fragment exemplifies the general tendency of organic molecules to fragment at bonds adjacent to heteroatoms [16] [17]. This fragmentation pattern is particularly diagnostic for amino acid structures and provides reliable structural information for identification purposes [15] [19].
The enantiomeric resolution of (S)-4-Amino-3-hydroxybutanoic acid represents a critical analytical challenge that requires specialized chromatographic approaches [20] [21]. Various chiral stationary phases and separation systems have been developed to achieve baseline resolution of the stereoisomers, each offering distinct advantages for different analytical applications.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-derived chiral stationary phases represent the most widely employed systems for the enantiomeric separation of (S)-4-Amino-3-hydroxybutanoic acid [22] . The Chiralpak AD-H column, based on amylose tris(3,5-dimethylphenylcarbamate), demonstrates excellent resolution capabilities when employed with hexane:isopropanol (90:10) mobile phase systems [20] [24]. This combination typically achieves resolution values exceeding 2.1, with retention times of approximately 12.5 minutes for the S-enantiomer and 14.2 minutes for the R-enantiomer [22] .
The separation mechanism on polysaccharide-based phases involves inclusion complexation and hydrogen bonding interactions between the analyte and the chiral selector [20] [24]. The carbamate linkages in the stationary phase provide multiple sites for hydrogen bonding with the amino and hydroxyl groups of the analyte, while the aromatic substituents offer additional π-π interactions that contribute to enantioselectivity [22] [25].
Macrocyclic Antibiotic Chiral Stationary Phases
Teicoplanin-based chiral stationary phases, exemplified by the Chirobiotic V column, provide an alternative approach for enantiomeric resolution [26] [24]. These phases operate effectively with polar mobile phase systems such as methanol:ammonium acetate at pH 3.5, achieving resolution values of approximately 1.8 [26]. The retention times on these systems are typically shorter than polysaccharide phases, with the S-enantiomer eluting at approximately 8.2 minutes and the R-enantiomer at 9.6 minutes [24].
The separation mechanism on macrocyclic antibiotic phases involves multiple interaction modes including hydrogen bonding, electrostatic interactions, and inclusion complexation [26] [24]. The complex three-dimensional structure of the teicoplanin molecule creates a chiral cavity that can discriminate between enantiomers through differential binding affinities [26].
Cyclodextrin-Based Separation Systems
Beta-cyclodextrin bonded silica phases offer another viable approach for enantiomeric resolution of (S)-4-Amino-3-hydroxybutanoic acid [20] . These systems typically employ acetonitrile:water:trifluoroacetic acid (60:40:0.1) mobile phases and achieve resolution values of approximately 1.5 [20]. The retention times are generally longer than other chiral phases, with the S-enantiomer eluting at approximately 15.3 minutes .
The cyclodextrin separation mechanism primarily involves inclusion complexation, where the analyte molecule or portions thereof enter the hydrophobic cavity of the cyclodextrin ring [20] [24]. The differential fit of enantiomers within this cavity, combined with hydrogen bonding interactions at the cavity rim, provides the basis for chiral recognition [20].
Gas Chromatographic Enantiomeric Separation
Gas chromatographic methods using chiral stationary phases such as Chirasil-Val (L-Valine-tert-butylamide) provide high-resolution enantiomeric separation at elevated temperatures [27]. These systems typically operate at 120°C with helium carrier gas and achieve excellent resolution values exceeding 2.3 [27]. The S-enantiomer typically elutes at approximately 8.7 minutes while the R-enantiomer elutes at 10.2 minutes under these conditions [27].
The high-temperature operation of gas chromatographic systems enables rapid analysis and excellent peak efficiency, making this approach particularly suitable for routine analytical applications [27]. However, derivatization may be required to enhance volatility and thermal stability of the compound [27].
Capillary Electrophoretic Methods
Capillary electrophoresis with chiral selectors such as hydroxypropyl-β-cyclodextrin provides an alternative separation approach [26] [28]. These systems typically employ phosphate buffer at pH 7.0 and achieve resolution values of approximately 1.9 [26]. The migration times are comparable to liquid chromatographic methods, with the S-enantiomer migrating at approximately 12.1 minutes and the R-enantiomer at 13.8 minutes [26] [28].
The electrophoretic separation mechanism involves differential complex formation between the enantiomers and the chiral selector, resulting in different effective mobilities [26] [28]. This approach offers the advantages of high efficiency, low sample consumption, and rapid method development [28].
| Chromatographic System | Mobile Phase | Resolution (Rs) | S-Enantiomer RT (min) | R-Enantiomer RT (min) |
|---|---|---|---|---|
| HPLC with Chiralpak AD-H | Hexane:Isopropanol (90:10) | 2.1 | 12.5 | 14.2 |
| HPLC with Chirobiotic V | Methanol:Ammonium Acetate (pH 3.5) | 1.8 | 8.2 | 9.6 |
| HPLC with Cyclodextrin CSP | Acetonitrile:Water:TFA (60:40:0.1) | 1.5 | 15.3 | 17.8 |
| GC with Chirasil-Val | Helium carrier gas, 120°C | 2.3 | 8.7 | 10.2 |
| Capillary Electrophoresis | Phosphate buffer (pH 7.0) | 1.9 | 12.1 | 13.8 |
Method Development Considerations
The selection of appropriate enantiomeric resolution methods for (S)-4-Amino-3-hydroxybutanoic acid requires consideration of multiple factors including resolution requirements, analysis time, sample throughput, and detection sensitivity [21] [29]. Polysaccharide-based phases generally provide the highest resolution but may require longer analysis times [22] . Macrocyclic antibiotic phases offer faster analysis with good resolution, making them suitable for routine applications [26] [24].
Temperature control represents a critical parameter for all chromatographic methods, as variations can significantly impact enantioselectivity and resolution [21] [27]. Most liquid chromatographic methods operate optimally at ambient temperature (25°C), while gas chromatographic approaches require precise temperature programming for optimal results [27].